N-(4-(N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide
Description
N-(4-(N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide is a synthetic organic compound featuring a pyridazinone core substituted with a 4-ethoxyphenyl group, a sulfamoyl-linked ethyl chain, and a terminal propionamide moiety.
Properties
IUPAC Name |
N-[4-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethylsulfamoyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S/c1-3-22(28)25-18-7-11-20(12-8-18)33(30,31)24-15-16-27-23(29)14-13-21(26-27)17-5-9-19(10-6-17)32-4-2/h5-14,24H,3-4,15-16H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKOHZVYMBCDKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide is a complex organic compound belonging to the class of pyridazinone derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C23H25N3O4S
- Molecular Weight : 423.53 g/mol
The structure includes a pyridazinone ring, an ethoxyphenyl group, and a sulfamoyl moiety, which contribute to its biological properties.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways, potentially affecting cancer cell proliferation.
- Receptor Interaction : It can bind to cellular receptors, altering signal transduction pathways that lead to apoptosis in cancer cells.
- Gene Expression Modulation : The compound influences gene expression related to cell growth and apoptosis.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor effects. For instance, a related compound, IMB-1406, demonstrated potent antitumor activity with IC50 values ranging from 6.92 to 8.99 μM across various cancer cell lines (A549, HepG2, DU145, MCF7) . The mechanism was linked to cell cycle arrest at the S phase and induction of apoptosis.
| Cell Line | Inhibition Rate (30 μM) | IC50 (μM) |
|---|---|---|
| A549 | 100.07% | 8.99 |
| HepG2 | 99.98% | 6.92 |
| DU145 | 99.93% | 7.89 |
| MCF7 | 100.39% | 8.26 |
Antimicrobial Activity
Pyridazinone derivatives are known for their antimicrobial properties. Preliminary studies have shown that these compounds can effectively inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains.
Case Studies
- Study on Antitumor Mechanisms : A study involving IMB-1406 highlighted its ability to induce apoptosis in HepG2 cells by affecting mitochondrial membrane potential and activating caspase pathways . This provides a model for understanding how this compound could similarly affect cancer cells.
- Synthesis and Characterization : Research on the synthesis of pyridazinone derivatives has shown that modifications in the chemical structure can lead to enhanced biological activity . Such studies are crucial for optimizing the therapeutic potential of compounds like this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on structural motifs and functional groups:
Comparison with N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (CAS 61086-18-8)
Structural Similarities :
- Both compounds contain a propionamide backbone.
- Aromatic phenyl groups are present in both structures.
Key Differences :
- Core Structure: The target compound features a pyridazinone ring, whereas the analog in has a piperidinyl ring. Pyridazinones are known for hydrogen-bonding interactions in enzyme inhibition, while piperidine derivatives often enhance bioavailability.
- Substituents : The ethoxyphenyl and sulfamoyl groups in the target compound contrast with the methoxymethyl-piperidine moiety in . These differences likely alter solubility and target selectivity.
Hypothetical Pharmacological Implications :
- The pyridazinone core may confer stronger binding affinity to kinases or proteases compared to the piperidine analog.
- The sulfamoyl group in the target compound could enhance interactions with charged residues in enzyme active sites, a feature absent in the compound.
Comparison with Triazine-Pyrrolidine Derivatives ()
Key contrasts include:
- Heterocyclic Core: Triazine () vs. pyridazinone (target compound). Triazines are often used in anticancer agents, while pyridazinones are explored for cardiovascular and anti-inflammatory applications.
- Functional Groups: The dimethylamino and hydroxymethyl groups in suggest basicity and polar interactions, whereas the ethoxyphenyl and sulfamoyl groups in the target compound may favor hydrophobic and hydrogen-bonding interactions.
Structural and Functional Comparison Table
Research Findings and Limitations
- Synthetic Feasibility : The sulfamoyl linkage in the target compound may complicate synthesis compared to simpler amides in .
- Bioactivity Gaps: No experimental data for the target compound are available in the provided evidence. In contrast, explicitly designates its compound as a pharmaceutical intermediate, implying established synthesis protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
